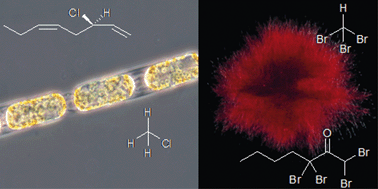Production and role of volatile halogenated compounds from marine algae†
Natural Product Reports Pub Date: 2010-12-01 DOI: 10.1039/C0NP00043D
Abstract
Covering: up to August 2010
Marine organisms are an important source of volatile halogenated natural products. Marine algae, in particular, contribute significantly to the global budget of halogenated

Recommended Literature
- [1] Brucine N-oxide-catalyzed Morita–Baylis–Hillman reaction of vinyl ketones: a mechanistic implication of dual catalyst system with proline†
- [2] Back matter
- [3] Ce dopant effects on NaYF4 particle morphology and optical properties†
- [4] Bonds or not bonds? Pancake bonding in 1,2,3,5-dithiadiazolyl and 1,2,3,5-diselenadiazolyl radical dimers and their derivatives†
- [5] C–H functionalization of azines. Anodic dehydroaromatization of 9-(hetero)aryl-9,10-dihydroacridines†
- [6] Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†
- [7] Carbohydrate-actuated nanofluidic diode: switchable current rectification in a nanopipette†
- [8] Au(i) N-heterocyclic carbenes from bis-imidazolium amphiphiles: synthesis, cytotoxicity and incorporation onto gold nanoparticles†
- [9] Butane-1,4-diyl dications stabilized by steric factors: electrochiroptical response systems based on reversible interconversion between dihydro[5]helicene-type electron acceptors and electron-donating 1,1′-binaphthyls
- [10] Benzothiadiazole building units in solution-processable small molecules for organic photovoltaics









